molecular formula C14H14Cl2N2OS B2570038 N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 868230-59-5

N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2570038
CAS RN: 868230-59-5
M. Wt: 329.24
InChI Key: IVDMKPBVEVXDJZ-UHFFFAOYSA-N
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Description

“N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” is a chemical compound that contains a thiazole ring. Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular formula of the compound is C14H14Cl2N2OS.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide” are not mentioned in the retrieved sources.

Scientific Research Applications

Antitumor Activity

The 1,2,3-dithiazole ring present in N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has been associated with antitumor effects . Researchers have investigated its potential as an inhibitor of enzymes structurally related to serine proteases. These enzymes play crucial roles in cancer progression, making this compound a promising candidate for antitumor drug development.

Antibacterial Properties

Studies have demonstrated that N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibits antibacterial activity . Its mechanism of action may involve disrupting bacterial cell membranes or interfering with essential cellular processes. Researchers continue to explore its efficacy against various bacterial strains.

Antifungal Effects

The compound has also shown antifungal properties . Fungal infections pose significant health challenges, and novel antifungal agents are continually sought. N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide’s unique structure may provide a basis for developing effective antifungal drugs.

Herbicidal Potential

Herbicides play a crucial role in agriculture and environmental management. N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide could serve as a lead compound for designing herbicides . Researchers investigate its impact on weed control and its selectivity toward target plants.

Synthetic Precursor for Heterocycles

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide serves as a useful precursor for synthesizing other heterocyclic compounds. Through ANRORC (Addition of Nucleophiles to Ring-Opening Reactions of Cyclic Compounds) style ring transformations, it can yield benzothiazoles, benzimidazoles, thiazolopyridines, and benzoxazines .

Alternative Routes via Sulfimides

Researchers have explored alternative synthetic routes to N-aryl-1,2,3-dithiazolimines using sulfimides. By reacting N-aryl-S,S-dimethyl-sulfimides with N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide, they obtained interesting products . These reactions provide insights into improving the classical condensation reaction involving Appel salt.

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2OS/c15-9-6-7-10-12(11(9)16)17-14(20-10)18-13(19)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDMKPBVEVXDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)cyclohexanecarboxamide

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